![molecular formula C16H17N5O7 B115780 Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 145195-58-0](/img/structure/B115780.png)
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester, also known as NBD-X, is a building block used to prepare peptide conjugates and other bioconjugates .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N4O5 . The InChI string isInChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.26 . It has a melting point of 152 - 154°C, a predicted boiling point of 559.4±60.0 °C, and a density of 1.462 . It’s slightly soluble in DMSO and Methanol . The compound is a solid form and has a very dark orange color .Scientific Research Applications
Fluorescence Microscopy
This compound is used as a fluorescent probe in microscopy to study cell membranes . Its ability to emit fluorescence allows researchers to track and visualize the dynamics of fatty acids and sterol carrier proteins within cellular membranes.
Biochemical Assays
In biochemical assays, it serves as a marker to investigate the binding sites of fatty acid and sterol carrier proteins . This application is crucial for understanding the transport and cellular functions of lipids.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is fatty acid and sterol carrier proteins . These proteins play a crucial role in the transport and metabolism of fatty acids and sterols within cells.
Mode of Action
The compound interacts with its targets by binding to the fatty acid and sterol carrier proteins . This interaction can be used to study the fat globule (membrane) of bovine and human .
Biochemical Pathways
Given its interaction with fatty acid and sterol carrier proteins, it can be inferred that it may influence themetabolism and transport of fatty acids and sterols within cells .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the staining of cell membranes . It is used as a fluorescent probe for studying the fat globule (membrane) of bovine and human . The compound’s fluorescence is highly environment-sensitive .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the NBD fluorescence of the compound is highly environment-sensitive . It is weakly fluorescent in water but increases in aprotic solvents and other nonpolar environments .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVORQJLJKPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nbd-X, SE |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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